molecular formula C19H16ClN3OS B12595152 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide

2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide

Cat. No.: B12595152
M. Wt: 369.9 g/mol
InChI Key: ZEVVHMRCRSZEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This compound features a quinazoline core with a chloro and phenyl substitution, linked to a cyclopropylacetamide group via a sulfanyl bridge.

Preparation Methods

The synthesis of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide typically involves multiple steps:

    Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with the appropriate acid chloride to generate substituted anthranilates.

    Formation of Quinazoline Core: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.

    Substitution and Sulfanyl Linkage: The quinazolinone derivatives are then chlorinated and phenylated to form 6-chloro-2-phenyl-4-quinazolinone.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-cyclopropylacetamide can be compared with other quinazoline derivatives:

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N-cyclopropylacetamide

InChI

InChI=1S/C19H16ClN3OS/c20-13-6-9-16-15(10-13)19(25-11-17(24)21-14-7-8-14)23-18(22-16)12-4-2-1-3-5-12/h1-6,9-10,14H,7-8,11H2,(H,21,24)

InChI Key

ZEVVHMRCRSZEQH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CSC2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.